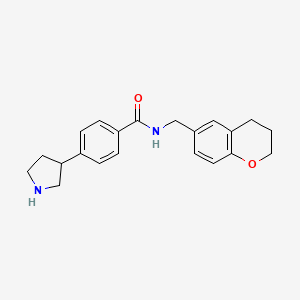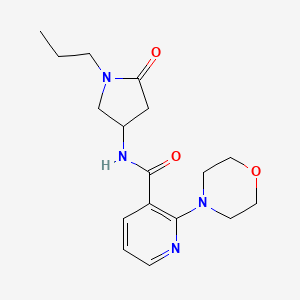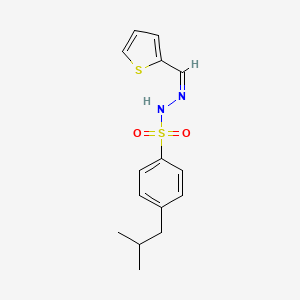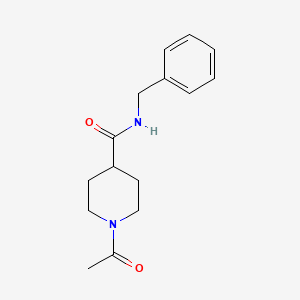
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride, also known as Xanomeline, is a muscarinic receptor agonist that has been extensively studied for its potential therapeutic benefits in treating various diseases.
Mechanism of Action
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride acts as a muscarinic receptor agonist, specifically targeting the M1 and M4 subtypes of muscarinic receptors. Activation of these receptors leads to the release of acetylcholine, which plays a crucial role in cognitive function, memory formation, and attention. This compound also modulates the release of other neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased acetylcholine release, improved cognitive function, reduced psychotic symptoms, decreased food intake, and weight loss. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride is its specificity for the M1 and M4 subtypes of muscarinic receptors, which allows for targeted modulation of acetylcholine release. However, this compound can also activate other subtypes of muscarinic receptors, which may lead to off-target effects. Another limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.
Future Directions
There are several potential future directions for N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride research, including the development of more selective muscarinic receptor agonists, the investigation of this compound's effects on other neurotransmitter systems, and the evaluation of this compound's safety and efficacy in larger clinical trials. Additionally, this compound may have potential applications in treating other diseases, such as Parkinson's disease and depression. Further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.
Conclusion:
In conclusion, this compound is a promising muscarinic receptor agonist that has been extensively studied for its potential therapeutic benefits in treating various diseases. The synthesis method has been optimized to produce high yields of this compound with excellent purity. This compound acts as a muscarinic receptor agonist, specifically targeting the M1 and M4 subtypes of muscarinic receptors, which allows for targeted modulation of acetylcholine release. This compound has a wide range of biochemical and physiological effects, including increased acetylcholine release, improved cognitive function, reduced psychotic symptoms, decreased food intake, and weight loss. However, further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.
Synthesis Methods
The synthesis of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride involves the reaction of 3,4-dihydrocoumarin with 4-(3-pyrrolidinyl)benzaldehyde in the presence of a catalyst. The resulting product is then converted to the hydrochloride salt form. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride has been studied extensively for its potential therapeutic benefits in treating various diseases, including Alzheimer's disease, schizophrenia, and obesity. In preclinical studies, this compound has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake and body weight. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in human subjects.
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(17-6-4-16(5-7-17)19-9-10-22-14-19)23-13-15-3-8-20-18(12-15)2-1-11-25-20/h3-8,12,19,22H,1-2,9-11,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPMVWAGATXLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4CCNC4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5413711.png)
![{3-ethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5413714.png)
![1-isobutyryl-3-({2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}methyl)piperidine](/img/structure/B5413717.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-2-methyl-N-(pyridin-3-ylmethyl)aniline](/img/structure/B5413735.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5413752.png)

![9-(2-phenylpropyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413768.png)
![3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5413774.png)




![2-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B5413813.png)